Stereospecific Aminopeptidase Inhibition
The (S)-enantiomer (L-Leucinol, CAS 7533-40-6) acts as a competitive inhibitor of aminopeptidase with a Ki value of 17 μM [1]. In contrast, the (R)-enantiomer (D-Leucinol, CAS 53448-09-2) demonstrates essentially no inhibitory activity against aminopeptidase N, with a reported Ki > 1,000,000 nM (>1,000 μM) [2]. This stereochemical distinction defines a >58,000-fold difference in target binding affinity. The racemic DL-Leucinol (CAS 502-32-9) contains equal parts of both enantiomers and thus exhibits approximately half the inhibitory potency of the pure (S)-enantiomer on a per-mass basis when assayed against aminopeptidase.
| Evidence Dimension | Enzyme inhibitory activity (Ki) against aminopeptidase |
|---|---|
| Target Compound Data | L-Leucinol ((S)-enantiomer): Ki = 17 μM |
| Comparator Or Baseline | D-Leucinol ((R)-enantiomer): Ki > 1,000,000 nM ( >1,000 μM) |
| Quantified Difference | >58,000-fold difference in Ki (inactive vs. active) |
| Conditions | In vitro enzyme inhibition assay; aminopeptidase from Aeromonas proteolytica or porcine kidney microsomal aminopeptidase |
Why This Matters
For any biological study involving aminopeptidase inhibition, procurement of the wrong enantiomer or an undefined racemic mixture will produce either null results or confounded dose-response data.
- [1] Bienvenue, D.L.; et al. Inhibition of the aminopeptidase from Aeromonas proteolytica by L-leucinethiol. J. Inorg. Biochem. 2000, 78(1), 43-54. View Source
- [2] BindingDB. BDBM50022749: D-Leucinol. Affinity Data: Ki >1.00E+6 nM for Aminopeptidase N. View Source
